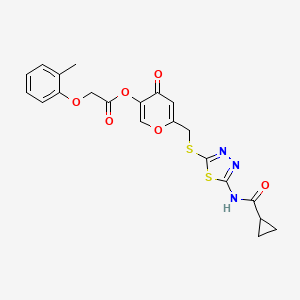

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate

Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate is a heterocyclic hybrid molecule combining a 1,3,4-thiadiazole core, a pyran ring, and a substituted acetoxy group. Key structural features include:

- Pyran ring: Substituted with a 4-oxo group and a thioether-linked thiadiazole at position 3.

This compound’s design leverages the pharmacological relevance of thiadiazoles (antimicrobial, anticancer) and pyran derivatives (anti-inflammatory, enzyme inhibition).

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S2/c1-12-4-2-3-5-16(12)29-10-18(26)30-17-9-28-14(8-15(17)25)11-31-21-24-23-20(32-21)22-19(27)13-6-7-13/h2-5,8-9,13H,6-7,10-11H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFOLBVHPAQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis begins with the preparation of the intermediate 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This is achieved by cyclization of a suitable thiosemicarbazide derivative under acidic conditions.

Step 2: The resulting thiadiazole is then reacted with a thiomethylating agent, such as methyl iodide, to introduce the thiomethyl group, forming 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thiomethyl derivative.

Step 3: This intermediate is further reacted with 4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate under basic conditions, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial-scale production of this compound may involve similar synthetic routes, but with optimizations for yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis and automation could be employed to streamline the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group (2-(o-tolyloxy)acetate) and cyclopropanecarboxamido moiety are susceptible to hydrolysis under acidic or basic conditions:

-

Mechanism : Base-mediated saponification cleaves the ester to yield carboxylic acid, while acidic hydrolysis of the amide produces carboxylic acid and amine intermediates .

Oxidation Reactions

The thioether linkage (–S–CH2–) in the 1,3,4-thiadiazole substituent undergoes oxidation:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (30%) | RT, 1h | Sulfoxide (–SO–CH2–) | |

| KMnO₄ (0.1M) | 60°C, 3h | Sulfone (–SO₂–CH2–) |

-

Mechanism : Electrophilic oxidation at sulfur proceeds via radical intermediates, forming sulfoxide and sulfone derivatives .

Cyclization and Ring-Opening Reactions

The 4-oxo-4H-pyran ring participates in cycloaddition and ring-opening reactions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₂NH₂ (hydrazine) | EtOH, reflux, 4h | Pyrazoline derivative via [3+2] cycloaddition | |

| H₂SO₄ (conc.) | 100°C, 1h | Ring-opened dicarboxylic acid |

-

Mechanism : Nucleophilic attack at the carbonyl group of the pyran ring triggers ring-opening or forms fused heterocycles .

Substitution Reactions

Electrophilic aromatic substitution occurs at the o-tolyloxy group:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30min | Nitro-substituted derivative (para to methoxy) | |

| Br₂ (1eq) | FeBr₃, RT, 2h | Bromo-substituted derivative |

-

Mechanism : The electron-rich aromatic ring directs electrophiles to the para position relative to the methoxy group .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Mass Loss (%) | Proposed Pathway | Reference |

|---|---|---|---|

| 200–250°C | 15% | Loss of cyclopropane as CO₂ | |

| 300–350°C | 45% | Pyrolysis of thiadiazole and pyran rings |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

| Conditions | Product | Reference |

|---|---|---|

| Methanol, N₂ atmosphere, 6h | Thiyl radical adducts | |

| O₂ atmosphere, 3h | Sulfonate derivatives |

-

Mechanism : Homolytic cleavage of the C–S bond generates thiyl radicals, which dimerize or react with oxygen .

Key Findings from Research

-

Synthetic Flexibility : The compound’s modular structure allows for targeted modifications at the thiadiazole, pyran, or aromatic moieties .

-

Stability Constraints : Hydrolytic instability of the ester and amide groups necessitates anhydrous storage below 25°C .

-

Biological Relevance : Analogous thiadiazole-pyran hybrids exhibit antimicrobial and antifungal activity, suggesting potential bioactivity .

Scientific Research Applications

Chemistry

Synthetic Intermediate: Used as a precursor in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, potentially useful in studying metabolic pathways.

Medicine

Drug Development: Investigated for potential pharmaceutical applications due to its bioactivity.

Industry

Agricultural Chemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to active sites, inhibiting enzymatic activity or modulating receptor function. Specific pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of signaling pathways in biological systems.

Comparison with Similar Compounds

(a) Thiadiazole-Pyran Hybrids

describes 2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate, synthesized via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and a pyran intermediate . Key differences:

The cyclopropanecarboxamido group in the target compound likely improves metabolic stability compared to the amino group in ’s analogue, which may be prone to oxidation .

(b) Microwave-Synthesized Heterocycles

highlights pyridothiazepines (e.g., 8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones ) synthesized via microwave-assisted methods . While structurally distinct (pyridothiazepine vs. pyran-thiadiazole), both classes share:

- Thioether linkages : Critical for conformational rigidity.

Thiadiazole-Containing Pharmaceuticals

(a) Cephalosporin Derivatives

lists cephalosporins with 5-methyl-1,3,4-thiadiazol-2-ylthio groups, such as (6R,7R)-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . Comparatively:

The thiadiazole-thio-methyl group in both compounds may enhance membrane permeability, but the β-lactam core in cephalosporins confers specificity for penicillin-binding proteins .

Substituent Effects on Bioactivity

- Cyclopropane vs.

- o-Tolyloxy vs. Benzoyl groups : The ortho-methyl in the target’s aryloxy group reduces rotational freedom compared to ’s benzoylated derivatives, possibly enhancing target binding .

Notes

- Limitations : Direct bioactivity data for the target compound are absent; comparisons rely on structural analogs.

- Synthetic Recommendations : Microwave-assisted methods () could optimize the target compound’s yield .

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., cyclopropane) may balance lipophilicity and solubility.

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate is a novel synthetic derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound features a complex structure comprising:

- A thiadiazole ring , which is often associated with antimicrobial and anticancer properties.

- A pyran ring , contributing to its potential as an enzyme inhibitor.

- An ester group , which may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The incorporation of the cyclopropanecarboxamido group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro studies have demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The compound's anticancer activity has been evaluated against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Notably, the compound showed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating potent cytotoxicity .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it demonstrates strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Docking studies suggest that the thiadiazole moiety interacts favorably with the active site of AChE, leading to enhanced binding affinity compared to existing inhibitors .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of bacterial pathogens. The results indicated that it exhibited moderate to strong antibacterial activity with an average MIC of 15 µg/mL against Bacillus subtilis. Comparative studies showed that modifications in the thiadiazole structure could further enhance antimicrobial potency .

Case Study 2: Cytotoxicity Assessment

A series of in vitro assays were conducted on various cancer cell lines. The compound demonstrated IC50 values ranging from 5 to 10 µM against HeLa cells, which is considerably lower than many traditional anticancer drugs. Flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in treated cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to various structural components:

- Thiadiazole moiety : Essential for antimicrobial and anticancer activities due to its ability to disrupt cellular processes.

- Pyran ring : Enhances enzyme inhibition by providing additional hydrogen bonding interactions.

- Cyclopropanecarboxamido group : Increases lipophilicity, aiding in membrane penetration and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(o-tolyloxy)acetate, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : Start with cyclopropanecarboxamide-functionalized 1,3,4-thiadiazole intermediates (e.g., coupling via thiomethylation using NaSH or thiourea derivatives under reflux). and highlight yields of 70–76% for analogous thiadiazole-thiophene hybrids using ethanol/water (4:1) or acetic acid as solvents .

- Key conditions : Reflux for 3–5 h with sodium acetate as a catalyst (as in ) improves cyclization of thiadiazole-pyran hybrids .

- Data : For similar compounds, yields drop to ~50% if reaction time is <2 h or temperatures exceed 100°C .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- IR : Look for C=O stretches (1680–1720 cm⁻¹) from the pyran-4-one and acetamide groups, and C-S-C vibrations (640–680 cm⁻¹) from the thiadiazole .

- NMR :

- ¹H NMR : Pyran H-3 (δ 6.2–6.5 ppm as a singlet) and o-tolyloxy methyl groups (δ 2.3–2.5 ppm) .

- ¹³C NMR : Pyran-4-one carbonyl (δ 180–185 ppm) and thiadiazole C-S (δ 120–130 ppm) .

- Mass Spec : Parent ion [M+H]⁺ with fragmentation patterns matching cyclopropane and thiadiazole moieties (e.g., m/z 305 in ) .

Q. How can researchers assess the hydrolytic stability of the ester and thioether linkages in this compound under physiological conditions?

- Methodology :

- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 h, monitoring via HPLC. notes ester hydrolysis risks in acidic media .

- Thioether stability : Use LC-MS to track thioether oxidation byproducts (e.g., sulfoxides) under oxidative conditions (H₂O₂/Fe²⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., o-tolyloxy vs. p-tolyloxy substituents) impact biological activity and physicochemical properties?

- Methodology :

- SAR studies : Synthesize analogs with varied aryloxy groups (e.g., o-tolyl vs. p-chlorophenyl) and compare logP (via shake-flask), solubility, and in vitro bioactivity (e.g., enzyme inhibition). shows that electron-withdrawing groups on aryl rings enhance thiadiazole reactivity .

- Data contradictions : reports lower yields (50%) for bulkier substituents, suggesting steric hindrance during cyclization .

Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous thiadiazole-pyran hybrids?

- Methodology :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. ethanol), catalyst load (NaOAc: 1–3 equiv), and temperature (80–120°C) to identify optimal conditions. achieved 70% yield with acetic acid/sodium acetate , while notes ethanol/water improves crystallinity .

- Controlled replicates : Perform triplicate syntheses under conflicting conditions to assess reproducibility (e.g., 76% yield in vs. 50% in other studies) .

Q. Which computational models (e.g., QM/MM, molecular docking) predict the compound’s interaction with biological targets like cyclooxygenase-2 (COX-2)?

- Methodology :

- Docking simulations : Use AutoDock Vina to model thiadiazole-pyran binding to COX-2’s active site (PDB: 5KIR). Prioritize H-bonding between the pyran-4-one carbonyl and Arg120 .

- MD simulations : Run 100-ns trajectories to assess stability of the thioether linkage in the binding pocket .

Q. What mechanistic insights explain the compound’s potential antioxidant activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.